4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Description

BenchChem offers high-quality 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

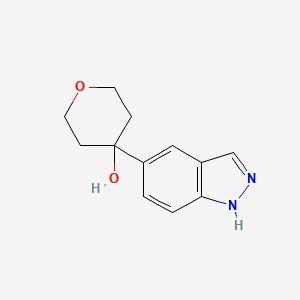

4-(1H-indazol-5-yl)oxan-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-12(3-5-16-6-4-12)10-1-2-11-9(7-10)8-13-14-11/h1-2,7-8,15H,3-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIDNLBZDUCAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC3=C(C=C2)NN=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654172 |

Source

|

| Record name | 4-(1H-Indazol-5-yl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-57-1 |

Source

|

| Record name | Tetrahydro-4-(1H-indazol-5-yl)-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Indazol-5-yl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

This guide provides a comprehensive overview of the synthesis and characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step synthetic protocol but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The incorporation of a tetrahydropyran moiety can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug design. The target molecule, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, combines these two important pharmacophores, making it a compound of interest for further investigation. This guide will detail a robust synthetic pathway and the analytical techniques required to unequivocally confirm its structure and purity.

Synthetic Strategy: A Multi-step Approach

The synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is most effectively achieved through a multi-step sequence commencing with the preparation of a key intermediate, 5-bromo-1H-indazole. This is followed by the protection of the reactive N-H proton of the indazole ring, a crucial step to ensure the success of the subsequent Grignard reaction. The protected bromo-indazole then undergoes a Grignard reaction with tetrahydropyran-4-one to form the carbon-carbon bond and introduce the tetrahydropyran-4-ol functionality. The final step involves the removal of the protecting group to yield the target compound.

Caption: Synthetic pathway for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Part 1: Synthesis of the Precursor - 5-Bromo-1H-indazole

The synthesis of 5-bromo-1H-indazole can be accomplished from 4-bromo-2-methylaniline through a diazotization and cyclization reaction.[1]

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole

-

Reaction Setup: In a well-ventilated fume hood, a flask containing 4-bromo-2-methylaniline in chloroform is treated with acetic anhydride at a temperature below 40°C.[1]

-

Diazotization: The solution is stirred, and potassium acetate and isoamyl nitrite are added. The solution is then refluxed for approximately 20 hours.[1]

-

Work-up and Isolation: After cooling, the volatiles are removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid and heated. The mixture is cooled and basified with 50% sodium hydroxide to a pH of 11.[1]

-

Extraction and Purification: The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and filtered. The solvent is removed by rotary evaporation, and the resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 5-bromo-1H-indazole.[1]

Part 2: Protection of the Indazole N-H

The acidic proton on the nitrogen of the indazole ring would interfere with the Grignard reagent in the subsequent step. Therefore, it is essential to protect this position. The tetrahydropyranyl (THP) group is an excellent choice for this purpose as it is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.[2][3][4]

Experimental Protocol: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Reaction Setup: To a solution of 5-bromo-1H-indazole in a suitable solvent such as dichloromethane, add 3,4-dihydro-2H-pyran (DHP).

-

Acid Catalysis: A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added to the mixture. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Part 3: The Grignard Reaction

The core of the synthesis involves the formation of a Grignard reagent from the protected 5-bromo-1H-indazole, followed by its reaction with tetrahydropyran-4-one. This nucleophilic addition reaction forms the desired carbon-carbon bond and generates the tertiary alcohol.[5][6][7]

Experimental Protocol: Synthesis of 4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)tetrahydro-pyran-4-ol

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to activate the magnesium. A solution of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux.[8]

-

Addition of Ketone: After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath. A solution of tetrahydropyran-4-one in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).[9]

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[10]

-

Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel.[11][12]

Part 4: Deprotection to Yield the Final Product

The final step is the removal of the THP protecting group to unmask the N-H of the indazole ring. This is typically achieved under mild acidic conditions.[3][13]

Experimental Protocol: Synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

-

Reaction Setup: The purified 4-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)tetrahydro-pyran-4-ol is dissolved in a protic solvent such as methanol or ethanol.

-

Acidic Cleavage: A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, is added. The reaction is stirred at room temperature and monitored by TLC.

-

Neutralization and Isolation: Once the deprotection is complete, the reaction is neutralized with a mild base, such as a saturated solution of sodium bicarbonate. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

Final Purification: The organic layer is collected, dried, and concentrated. The final product, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, can be further purified by recrystallization or column chromatography to obtain a high-purity solid.

Characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

A comprehensive characterization of the final product is essential to confirm its identity, structure, and purity. The following analytical techniques are recommended.

Caption: Workflow for the characterization of the final product.

Predicted Analytical Data

The following table summarizes the expected analytical data for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. These predictions are based on the known spectral properties of the indazole and tetrahydropyran-4-ol moieties.[14][15][16]

| Technique | Expected Observations | Justification |

| ¹H NMR | - Indazole Protons: Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton (concentration-dependent). - Tetrahydropyran Protons: Methylene protons adjacent to the oxygen will appear downfield (around 3.5-4.0 ppm). Other methylene protons will be more upfield (1.5-2.0 ppm). - Hydroxyl Proton: A singlet for the -OH proton (exchangeable with D₂O).[17][18] | The chemical shifts are influenced by the electronic environment of the protons. Aromatic protons are deshielded. Protons near electronegative atoms (oxygen) are shifted downfield. The N-H and O-H protons are acidic and often appear as broad signals. |

| ¹³C NMR | - Indazole Carbons: Aromatic carbons in the range of 110-140 ppm. - Tetrahydropyran Carbons: Carbons adjacent to the oxygen will be in the range of 60-70 ppm. The carbon bearing the hydroxyl and indazole groups (quaternary carbon) will be around 70-80 ppm. The other methylene carbons will be more upfield.[15][19][20] | The chemical shifts of the carbon atoms are dependent on their hybridization and the electronegativity of attached atoms. |

| Mass Spec. | - Molecular Ion Peak (M+): An observable molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂O₂ = 218.25 g/mol ). - Fragmentation Pattern: Expect fragmentation corresponding to the loss of water (M-18) and cleavage of the tetrahydropyran ring.[14][21] | Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. |

| IR Spec. | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the alcohol -OH group.[22][23][24][25] - N-H Stretch: A sharp or broad absorption in the region of 3100-3500 cm⁻¹ for the indazole N-H group. - C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ for the alcohol C-O bond.[23][24] - Aromatic C=C Stretch: Absorptions in the region of 1450-1600 cm⁻¹. | Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. |

Conclusion

This technical guide outlines a detailed and scientifically sound methodology for the synthesis and characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. By following the described protocols, researchers can reliably produce and validate this compound of interest. The emphasis on the rationale behind each synthetic step and the comprehensive characterization workflow ensures the integrity and reproducibility of the experimental outcomes. This foundational knowledge is critical for the further exploration of this molecule's potential in drug discovery and development programs.

References

-

Zhan, H., Li, J., & Wang, Y. (2017). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 58(34), 3361-3364. Available at: [Link]

-

NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Available at: [Link]

- BenchChem. (n.d.). Technical Support Center: Grignard Synthesis of Tertiary Alcohols.

-

ResearchGate. (2024, April 22). How to purify tertiary alcohol? Retrieved from [Link]

-

Karthikeyan, J., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(7). Available at: [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

-

Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 509. Available at: [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74956, Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Deprotection of tetrahydropyranyl ether. RSC Advances. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

-

Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. Available at: [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydro-4H-pyran-4-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Basrah. Retrieved from [Link]

-

Abraham, R. J., et al. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational and solvational approach. Magnetic Resonance in Chemistry, 43(7), 545-555. Available at: [Link]

-

SpectraBase. (n.d.). tetrahydro-4H-pyran-4-one - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). tetrahydro-4H-pyran-4-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. adichemistry.com [adichemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tetrahydro-4-pyranol(2081-44-9) 13C NMR spectrum [chemicalbook.com]

- 16. Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum [chemicalbook.com]

- 17. unn.edu.ng [unn.edu.ng]

- 18. modgraph.co.uk [modgraph.co.uk]

- 19. 4H-PYRAN-4-ONE(108-97-4) 13C NMR spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Tetrahydro-4H-pyran-4-ol [webbook.nist.gov]

- 22. www1.udel.edu [www1.udel.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. uanlch.vscht.cz [uanlch.vscht.cz]

- 25. scribd.com [scribd.com]

A Technical Guide to the Physicochemical Characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Abstract

This technical guide provides a comprehensive framework for the determination of the core physicochemical properties of the novel heterocyclic compound, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. In the landscape of modern drug discovery, a thorough understanding of a molecule's fundamental characteristics—such as identity, purity, solubility, lipophilicity, ionization state, and stability—is a prerequisite for advancing a candidate from initial hit to viable lead.[1][2] This document outlines a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data points to explain the causality behind experimental choices and establishes self-validating systems for robust and reliable data generation. Detailed, step-by-step protocols for essential analytical techniques are provided, grounded in authoritative standards and practices.

Part 1: Compound Profile and Initial Assessment

1.1 Introduction to 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

The subject of this guide, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, is a heterocyclic molecule featuring an indazole core linked to a tetrahydropyranol moiety. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with kinase inhibition and other targeted therapies. The tetrahydropyran group is often introduced to modulate solubility and other pharmacokinetic properties. A precise characterization of this compound's physicochemical profile is therefore critical to understanding its potential behavior in biological systems and guiding formulation development.

Chemical Structure:

(Image Source: PubChem CID 14324323)

1.2 In-Silico Property Prediction

Before commencing extensive lab work, computational models provide valuable, albeit preliminary, insights into a molecule's expected properties.[1][2][3] These predictions help in experimental design, for instance, by suggesting appropriate solvent systems or concentration ranges. Machine learning and data-driven models are increasingly used for these early-stage predictions.[4]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source | Significance |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ | - | Foundational for all mass-based calculations. |

| Molecular Weight | 218.25 g/mol | - | Essential for preparing solutions of known molarity. |

| LogP | 1.0 - 1.5 | ALOGPS, ChemAxon | Indicates moderate lipophilicity, suggesting potential for good membrane permeability.[5] |

| Aqueous Solubility | Low to Moderate | Predictive Models | Highlights the need for careful experimental solubility determination.[6] |

| pKa (Most Basic) | ~3.5 (Indazole N) | Predictive Models | Suggests the compound is a weak base; ionization will be pH-dependent.[7][8] |

| pKa (Most Acidic) | ~14.0 (Indazole NH) | Predictive Models | Indicates very weak acidity, not relevant in physiological pH ranges. |

Note: These values are computer-generated predictions and must be confirmed experimentally.

Part 2: Identity, Purity, and Structural Confirmation

The foundational step in any physicochemical analysis is the unambiguous confirmation of the compound's identity and purity. Without this, all subsequent data is unreliable. This section details the necessary spectroscopic and chromatographic workflows.

2.1 Overall Workflow for Identity and Purity Assessment

The following diagram outlines the logical flow for confirming the structural integrity and purity of a newly synthesized batch of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. [2308.12354] Machine Learning Small Molecule Properties in Drug Discovery [arxiv.org]

- 3. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. scispace.com [scispace.com]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 8. researchgate.net [researchgate.net]

"4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL IUPAC name and structure"

An In-Depth Technical Guide to 4-(1H-Indazol-5-yl)tetrahydropyran-4-ol: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 4-(1H-indazol-5-yl)tetrahydropyran-4-ol. The document delves into its formal IUPAC nomenclature, detailed chemical structure, and core physicochemical properties. By examining its constituent moieties—the 1H-indazole and the tetrahydropyran-4-ol scaffolds—we explore the compound's significance and potential as a versatile building block in modern medicinal chemistry. A detailed, mechanistically justified synthetic protocol is proposed, alongside an analysis of anticipated spectroscopic data for characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar structures in the design of novel therapeutic agents.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational to all subsequent research and development. This section clarifies the systematic name and structure of the topic compound.

IUPAC Nomenclature Analysis

The name "4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL" is a semi-systematic name that correctly identifies the connectivity of the atoms. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines for heterocyclic systems, a more formal name can be derived.[1][2]

-

Parent Hydride: The saturated six-membered heterocyclic ring containing one oxygen atom is systematically named "oxane". The older, but still commonly used, name is "tetrahydropyran".[3]

-

Principal Functional Group: The hydroxyl (-OH) group is the principal functional group, denoted by the suffix "-ol". Its position on the oxane ring is at carbon 4. This gives the parent structure the name oxan-4-ol or tetrahydropyran-4-ol .[3]

-

Substituent: The bicyclic aromatic heterocycle attached at position 4 of the oxane ring is indazole. The "1H" specifies the tautomeric form where a hydrogen atom is attached to the nitrogen at position 1.[4] It connects to the oxane ring via its carbon at position 5, making it a "1H-indazol-5-yl" substituent.

Combining these components, the preferred IUPAC name is 4-(1H-indazol-5-yl)oxan-4-ol . For clarity and recognition within existing literature and databases, the name 4-(1H-indazol-5-yl)tetrahydropyran-4-ol remains widely accepted and understood.

Chemical Structure

The chemical structure is defined by an oxan-4-ol core with a 1H-indazol-5-yl group attached to the C4 position, which also bears the hydroxyl group.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol describes a reliable method for laboratory-scale synthesis. The causality for key steps, such as protection of the indazole nitrogen, is explained to ensure reproducibility.

Step 1: Protection of 5-Bromo-1H-indazole

-

Rationale: The acidic N-H proton of the indazole ring is incompatible with organometallic reagents. It must be protected with a group that is stable to the reaction conditions and easily removed later, such as a tetrahydropyranyl (THP) or Boc group.

-

Procedure:

-

Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add dihydropyran (1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench with saturated sodium bicarbonate solution and extract with DCM.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

-

Step 2: Lithiation and Nucleophilic Addition

-

Rationale: A lithium-halogen exchange using an organolithium reagent like n-butyllithium is a highly efficient method for generating the required nucleophile. This is followed by addition to the electrophilic carbonyl carbon of tetrahydropyran-4-one.

-

Procedure:

-

Dissolve the protected 5-bromo-indazole from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.

-

In a separate flask, dissolve tetrahydropyran-4-one (1.2 eq) in anhydrous THF and add this solution dropwise to the lithiated indazole solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench the reaction carefully by adding saturated ammonium chloride solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Step 3: Deprotection

-

Rationale: The final step is the removal of the THP protecting group under acidic conditions to reveal the target molecule.

-

Procedure:

-

Dissolve the crude product from Step 2 in methanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the protecting group.

-

Neutralize the solution with saturated sodium bicarbonate and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate.

-

Purify the final product by column chromatography on silica gel to afford 4-(1H-indazol-5-yl)tetrahydropyran-4-ol.

-

Spectroscopic Characterization (Anticipated)

Confirmation of the final structure would rely on standard spectroscopic techniques. Based on the known spectra of its constituent parts, the following key signals would be expected:

-

¹H NMR:

-

Aromatic region (δ 7.0-8.5 ppm): Signals corresponding to the four protons on the indazole ring.

-

Aliphatic region (δ 1.5-4.0 ppm): Complex multiplets corresponding to the eight protons of the tetrahydropyran ring.

-

Singlets for the N-H and O-H protons, which are typically broad and may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic region (δ 110-145 ppm): Signals for the seven carbons of the indazole ring.

-

Aliphatic region (δ 30-75 ppm): Signals for the five carbons of the tetrahydropyran ring, including a key signal for the quaternary carbon C4 bearing the hydroxyl and indazolyl groups (approx. δ 70-75 ppm).

-

-

Mass Spectrometry (ESI+): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 219.11.

Applications and Future Directions

The compound 4-(1H-indazol-5-yl)tetrahydropyran-4-ol is not merely a chemical curiosity but a well-designed scaffold for drug discovery. Its structure is a deliberate combination of two pharmacologically relevant moieties.

-

Fragment-Based Drug Design (FBDD): This molecule can serve as an advanced fragment or a starting point for library synthesis. The indazole N-H can be functionalized to explore interactions with specific protein residues, while the tetrahydropyran ring provides a rigid scaffold for orienting these new functional groups.

-

Scaffold for Kinase Inhibitors: Given the prevalence of indazole in kinase inhibitors, this compound is an excellent candidate for derivatization to target the ATP-binding site of various kinases.

-

CNS-Targeted Agents: The physicochemical properties (LogP, TPSA) are within the range often associated with blood-brain barrier permeability, suggesting potential applications for neurological targets, such as Sigma-1 receptors or other GPCRs. [5] Future work should focus on the strategic derivatization of this core to build libraries of related compounds for screening against a wide range of biological targets. The synthetic route outlined is amenable to modification, allowing for the introduction of diversity at multiple positions on the indazole ring.

Conclusion

4-(1H-Indazol-5-yl)tetrahydropyran-4-ol is a heterocyclic compound with significant potential in the field of drug discovery. Its chemical identity is firmly established by systematic nomenclature, and its structure combines the advantageous properties of the indazole and tetrahydropyran scaffolds. The proposed synthetic pathway is robust and mechanistically sound, providing a clear route to obtaining this valuable chemical building block. By understanding its structure, synthesis, and the proven utility of its components, researchers are well-equipped to leverage this molecule in the development of next-generation therapeutics.

References

-

IUPAC. Nomenclature of Organic Chemistry. Section FR-2.2 Heterocyclic Components. Available at: [Link]

-

University of Calicut. III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. Available at: [Link]

-

Course Content. Nomenclature of Heterocyclic compounds. Available at: [Link]

-

SlideShare. Nomenclature of Heterocyclic Compounds.pdf. Available at: [Link]

-

ResearchGate. Nomenclature of Heterocyclic Compounds. Available at: [Link]

-

PubChem. Tetrahydro-4H-pyran-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

MOLBASE. 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available at: [Link]

-

Chemsigma. 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol. Available at: [Link]

-

PubMed. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Available at: [Link]

-

PubMed Central. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Available at: [Link]

-

PubMed Central. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. Available at: [Link]

-

Georganics. Tetrahydro-2H-pyran-4-ol. Available at: [Link]

- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

- Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

-

PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market. Available at: [Link]

Sources

- 1. FR-2.2 [iupac.qmul.ac.uk]

- 2. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 3. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nomenclature of Heterocyclic Compounds.pdf [slideshare.net]

- 5. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Methodological Guide to 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By dissecting the spectroscopic properties of its constituent moieties—1H-indazole and tetrahydropyran-4-ol—we offer a detailed roadmap for the identification and structural elucidation of this compound. Furthermore, this guide presents robust, field-proven protocols for the acquisition of high-quality spectroscopic data, intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Introduction: The Imperative for Predictive Spectroscopic Analysis in Drug Discovery

The synthesis of novel chemical entities is a cornerstone of modern drug discovery. The structural verification of these molecules is a critical step in the development pipeline, ensuring the integrity of subsequent biological and pharmacological studies. 4-(1H-Indazol-5-yl)-tetrahydropyran-4-ol represents a class of compounds with potential therapeutic interest, combining the biologically active indazole core with a tetrahydropyran motif, a common feature in many approved drugs.

Given that experimental spectroscopic data for 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol is not yet available in the public domain, a predictive approach to its spectroscopic characterization is invaluable. This guide is designed to fill that knowledge gap, providing researchers with a foundational understanding of the expected spectral data for this molecule. By anticipating the NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, scientists can more efficiently and accurately confirm the structure of this and related compounds upon synthesis.

This document is structured to provide not only predictive data but also the causal logic behind these predictions, rooted in the fundamental principles of chemical spectroscopy. Moreover, we furnish detailed experimental protocols that embody best practices for data acquisition, ensuring that the predicted data can be reliably validated through empirical measurement.

Molecular Structure and its Spectroscopic Implications

The structure of 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol is a composite of a bicyclic aromatic indazole system and a saturated heterocyclic tetrahydropyran ring, linked by a carbon-carbon bond at the 5-position of the indazole. The presence of hydroxyl and amine functional groups further diversifies its spectroscopic signature.

Caption: Molecular structure of 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol.

The key structural features that will dictate the spectroscopic output are:

-

The 1H-Indazole Moiety: An aromatic system with five protons and seven carbons. The N-H proton is exchangeable.

-

The Tetrahydropyran-4-ol Moiety: A saturated six-membered ring containing an oxygen atom and a hydroxyl group. This part of the molecule will exhibit signals in the aliphatic region of the NMR spectrum.

-

The Linkage: The C-C bond between the aromatic and aliphatic rings will influence the electronic environment of the neighboring atoms, causing predictable shifts in the NMR spectra.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are based on the analysis of the individual fragments and the expected electronic effects of their combination.

3.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the aliphatic protons of the tetrahydropyran ring, and the exchangeable protons of the N-H and O-H groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.1 | Broad Singlet | 1H | N1-H (Indazole) | The N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange.[1] |

| ~8.1 | Singlet | 1H | C3-H (Indazole) | This proton is adjacent to two nitrogen atoms, leading to a downfield shift.[1][2] |

| ~7.8 | Doublet | 1H | C7-H (Indazole) | This proton is part of the benzene ring of the indazole and its chemical shift is influenced by the bicyclic system.[1][2] |

| ~7.6 | Singlet or Narrow Multiplet | 1H | C4-H (Indazole) | The substitution at C5 will affect the multiplicity of this proton. |

| ~7.4 | Doublet of Doublets | 1H | C6-H (Indazole) | This proton will be coupled to the protons at C7 and C4 (if present). |

| ~3.9 | Multiplet | 2H | C2-H, C6-H (axial, Tetrahydropyran) | Protons adjacent to the ring oxygen are deshielded.[3] |

| ~3.4 | Multiplet | 2H | C2-H, C6-H (equatorial, Tetrahydropyran) | Equatorial protons are typically more shielded than their axial counterparts.[3] |

| ~1.9 | Multiplet | 2H | C3-H, C5-H (axial, Tetrahydropyran) | Aliphatic protons on the tetrahydropyran ring.[3] |

| ~1.6 | Multiplet | 2H | C3-H, C5-H (equatorial, Tetrahydropyran) | Aliphatic protons on the tetrahydropyran ring.[3] |

| Variable | Broad Singlet | 1H | O-H (Hydroxyl) | The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. |

3.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | C7a (Indazole) | Aromatic carbon at the ring junction.[2] |

| ~135 | C3a (Indazole) | Aromatic carbon at the ring junction.[2] |

| ~134 | C3 (Indazole) | Carbon adjacent to two nitrogen atoms.[2] |

| ~127 | C5 (Indazole) | Aromatic carbon attached to the tetrahydropyran ring. |

| ~123 | C6 (Indazole) | Aromatic carbon.[2] |

| ~121 | C7 (Indazole) | Aromatic carbon.[2] |

| ~110 | C4 (Indazole) | Aromatic carbon.[2] |

| ~68 | C4 (Tetrahydropyran) | Carbon bearing the hydroxyl group, deshielded. |

| ~64 | C2, C6 (Tetrahydropyran) | Carbons adjacent to the ring oxygen, deshielded.[4] |

| ~35 | C3, C5 (Tetrahydropyran) | Aliphatic carbons.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400-3200 (broad) | O-H stretch (hydroxyl) | The broadness is due to hydrogen bonding. |

| ~3150 (broad) | N-H stretch (indazole) | Characteristic of the N-H bond in the indazole ring.[2] |

| 3100-3000 | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| 2950-2850 | Aliphatic C-H stretch | From the C-H bonds of the tetrahydropyran ring. |

| ~1620, ~1500 | C=C stretch (aromatic) | Characteristic of the indazole ring system.[2] |

| ~1100 | C-O stretch (hydroxyl and ether) | Strong absorptions are expected for the C-O single bonds in the hydroxyl group and the tetrahydropyran ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol (Molecular Formula: C₁₂H₁₄N₂O₂), the expected molecular weight is approximately 218.25 g/mol .

Predicted Fragmentation Pathway:

Caption: Predicted electron ionization (EI) mass spectrometry fragmentation of 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol.

-

Molecular Ion (M⁺˙): A peak at m/z ≈ 218 corresponding to the intact molecule is expected, although its intensity may vary depending on the ionization method.

-

Loss of Water ([M - H₂O]⁺˙): A common fragmentation for alcohols, leading to a peak at m/z ≈ 200.

-

Cleavage of the C-C bond: The bond between the indazole and tetrahydropyran rings can cleave, leading to fragments corresponding to each ring system.

-

Indazole-containing fragment: A peak at m/z ≈ 131 could correspond to the indazol-5-ylmethyl cation.

-

Tetrahydropyran-containing fragment: A fragment at m/z ≈ 101 could represent the protonated tetrahydropyran-4-one (after rearrangement).

-

-

Indazole fragment: A peak at m/z ≈ 118 corresponding to the indazole radical cation is also plausible.[1]

Experimental Protocols for Spectroscopic Data Acquisition

To validate the predicted data, the following experimental protocols are recommended. These protocols are designed to be robust and are based on standard practices in synthetic and analytical chemistry.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

4-(1H-Indazol-5-yl)-tetrahydropyran-4-ol (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Typical parameters: spectral width of -2 to 14 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

4-(1H-Indazol-5-yl)-tetrahydropyran-4-ol (1-2 mg)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and co-addition of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

4-(1H-Indazol-5-yl)-tetrahydropyran-4-ol (~1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent.

-

Method of Introduction: Introduce the sample into the mass spectrometer. This can be via direct infusion (for ESI) or through a GC or LC system.

-

Ionization: Ionize the sample using either EI for fragmentation information or a softer technique like ESI for a more prominent molecular ion peak.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathway.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol. By understanding the expected NMR, IR, and MS data, researchers can approach the structural verification of this and similar novel compounds with greater confidence and efficiency. The provided experimental protocols serve as a practical guide for obtaining high-quality data for empirical validation. As a living document, it is anticipated that this guide will be updated with experimental data as it becomes publicly available, further solidifying the understanding of this important class of molecules.

References

-

Wiley-VCH. (2007). Supporting Information for a chemical synthesis paper. Provides typical NMR and IR data for 1H-indazole.[Link]

Sources

A-Technical-Guide-to-4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical identity, including its confirmed CAS number, and presents an in-depth, field-proven protocol for its synthesis via a Grignard reaction. Each step of the synthesis and purification process is explained with expert insights into the underlying chemical principles and experimental choices. Furthermore, the guide outlines standard analytical techniques for structural verification and purity assessment. A significant focus is placed on its application as a pivotal building block in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of targeted anti-cancer therapeutics.[1][2][3] This document serves as a vital resource for researchers engaged in the synthesis of bioactive molecules and the development of novel cancer therapies.

Chemical Identity and Properties

The foundational step in any chemical workflow is the unambiguous identification of the compound of interest. 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a specific heterocyclic alcohol with significant utility in pharmaceutical research.

| Property | Value | Source |

| IUPAC Name | 4-(1H-Indazol-5-yl)oxan-4-ol | PubChem |

| CAS Number | 1092351-79-5 | Vendor Data |

| Molecular Formula | C12H14N2O2 | Calculated |

| Molecular Weight | 218.25 g/mol | Calculated |

| Canonical SMILES | C1=CC2=C(C=C1C3(CCOOC3)O)NN=C2 | PubChem |

This table summarizes the core identification parameters for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Significance and Application in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] This specific compound, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, serves as a crucial intermediate in the synthesis of more complex molecules, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Context: The Role of PARP Inhibitors PARP enzymes are central to the DNA damage repair process, particularly in the base excision repair (BER) pathway for single-strand breaks.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks is deficient. Inhibiting PARP in these cancer cells creates a "synthetic lethality" scenario: the accumulation of unrepaired DNA damage leads to cell death.[2][6] This targeted approach has led to the approval of several PARP inhibitors for treating ovarian, breast, and prostate cancers.[6][7] The tetrahydropyran motif of the title compound is a key structural element in the design of potent and selective PARP inhibitors.

Synthesis Protocol: A Grignard-Based Approach

The synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is reliably achieved through the nucleophilic addition of an indazolyl Grignard reagent to tetrahydropyran-4-one. This method is robust and scalable for laboratory settings.

Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology

Materials:

-

5-Bromo-1H-indazole

-

Isopropylmagnesium chloride (2M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 5-Bromo-1H-indazole.

-

Solvent Addition: Add anhydrous THF and cool the resulting slurry to -20°C using a dry ice/acetone bath.

-

Expert Insight: Anhydrous conditions are critical to prevent the quenching of the highly reactive Grignard reagent. Cooling prevents exothermic decomposition and side reactions.

-

-

Grignard Formation: Add isopropylmagnesium chloride solution dropwise to the slurry over 30 minutes, maintaining the internal temperature below 0°C. Stir the mixture for 1 hour at 0°C.

-

Expert Insight: This step performs a halogen-metal exchange, forming the indazolyl Grignard reagent. Isopropylmagnesium chloride is often preferred over making the Grignard from magnesium turnings due to its commercial availability and reliable initiation.

-

-

Nucleophilic Addition: In a separate flask, dissolve tetrahydropyran-4-one in anhydrous THF. Add this solution dropwise to the cold Grignard reagent mixture.

-

Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0°C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

Expert Insight: Quenching with a weak acid like NH4Cl protonates the alkoxide intermediate to form the desired alcohol and neutralizes any remaining Grignard reagent without causing undesired side reactions that a strong acid might induce.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Expert Insight: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic methods should be employed.

Characterization Workflow

Caption: Standard workflow for analytical characterization.

Expected Results

| Technique | Expected Outcome |

| ¹H NMR | Aromatic protons characteristic of the indazole ring system. Aliphatic protons corresponding to the tetrahydropyran ring, with specific chemical shifts for the CH2 groups adjacent to the oxygen and the hydroxyl-bearing carbon. A singlet for the hydroxyl proton (may be broad and exchangeable with D2O). |

| ¹³C NMR | Resonances in the aromatic region for the indazole carbons. Aliphatic signals for the tetrahydropyran carbons, including a key signal for the quaternary carbon C-OH. |

| LC-MS (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion at m/z ≈ 219.26. |

| HPLC | A single major peak indicating a purity level of ≥95%. |

This table outlines the expected analytical data for the successful synthesis of the target compound.

Safety and Handling

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood. Grignard reagents are highly reactive and moisture-sensitive; handle under an inert atmosphere. Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a valuable chemical intermediate whose precise synthesis and characterization are essential for advancing drug discovery programs, particularly in the field of oncology. The methodologies detailed in this guide provide a reliable framework for its preparation and validation, enabling researchers to confidently utilize this building block in the creation of next-generation PARP inhibitors and other potential therapeutics.

References

-

Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

-

4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. MOLBASE. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health (NIH). Available at: [Link]

-

Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. Available at: [Link]

-

Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). Available at: [Link]

-

Tetrahydro-4H-pyran-4-ol. National Institutes of Health (NIH). Available at: [Link]

-

Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). Cheméo. Available at: [Link]

-

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol [2197061-68-8]. Chemsigma. Available at: [Link]

-

Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

-

4,5,6,7-tetrahydro-1H-indazole. National Institutes of Health (NIH). Available at: [Link]

-

Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. National Institutes of Health (NIH). Available at: [Link]

-

PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. PubMed. Available at: [Link]

-

Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 四氢吡喃-4-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

In Silico Prediction of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive and in-depth framework for the in silico prediction of bioactivity for the novel chemical entity 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. This document moves beyond a simple enumeration of methods to detail the underlying scientific rationale for each step, ensuring a robust and validated computational workflow. Key stages, including target identification, preparation of molecular structures, molecular docking simulations, and analysis of results, are presented with clarity and technical precision. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development who are looking to apply computational tools to accelerate the early phases of drug discovery. All methodologies are described with a focus on reproducibility and are supported by citations to authoritative scientific literature and illustrative diagrams to facilitate understanding and application.

Introduction: The Strategic Imperative of In Silico Bioactivity Prediction

In the contemporary landscape of pharmaceutical research, in silico methodologies are indispensable for mitigating the substantial time and financial investment required for drug development. These computational approaches enable the high-throughput screening of chemical entities and detailed analysis of molecular interactions, thereby facilitating the prioritization of candidates with a higher likelihood of therapeutic efficacy. The compound of interest, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, possesses a molecular scaffold that suggests potential interactions with various biological targets. Specifically, the indazole functional group is a recognized pharmacophore found in a number of approved pharmaceuticals, frequently associated with the inhibition of protein kinases.[1][2][3]

This guide will delineate a systematic protocol for predicting the bioactivity of this compound, establishing a scientifically rigorous and practically applicable computational workflow.

Foundational Stage: Target Identification and Prioritization

The critical initial phase of this workflow is the identification and prioritization of potential protein targets for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. This is a hypothesis-driven endeavor, grounded in the principle of chemical similarity to molecules with known biological activities.

Chemoinformatic Similarity-Based Target Fishing

The foundational concept of molecular similarity, which posits that molecules with similar structures are likely to exhibit similar biological functions, will be leveraged for our initial target search. The SMILES (Simplified Molecular Input Line Entry System) string of the molecule will be used to query large-scale chemoinformatic databases.

Protocol 2.1: Target Fishing with Publicly Available Databases

-

SMILES String Generation: The canonical SMILES string for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL will be generated using chemical drawing software such as ChemDraw or an open-access tool like the PubChem Sketcher.

-

Database Selection: We will utilize comprehensive and manually curated databases such as ChEMBL and SwissTargetPrediction.

-

ChEMBL: A database of bioactive molecules with drug-like properties, containing 2D structures, calculated properties, and abstracted bioactivities.[4][5][6][7][8]

-

SwissTargetPrediction: A web server that predicts protein targets of small molecules based on a combination of 2D and 3D similarity measures to known ligands.[9][10][11][12][13]

-

-

Execution of Similarity Search:

-

The SMILES string of the query molecule will be submitted to the SwissTargetPrediction server.

-

The server will generate a ranked list of potential protein targets based on probability scores, also providing information on the target class and similar known ligands.

-

-

Analysis and Prioritization: The resulting list of predicted targets will be carefully analyzed. A convergence of targets from multiple database searches will lend higher confidence. Targets belonging to protein families with established "druggability," such as kinases and G-protein coupled receptors, will be prioritized. Given the indazole core of our compound, a primary focus will be placed on the kinome .

Anticipated Outcome: This chemoinformatic search is expected to identify several protein kinases as high-probability targets, owing to the prevalence of the indazole scaffold in known kinase inhibitors.[1][2][3]

Molecular Docking: Simulating the Protein-Ligand Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15][16] It is a fundamental tool in drug discovery for predicting binding affinity and interaction modes.

Receptor (Protein) Preparation

The accuracy of the docking simulation is highly dependent on the quality of the protein's three-dimensional structure. A high-resolution crystal structure from the Protein Data Bank (PDB) will be used.[17][18][19][20][21]

Protocol 3.1: Receptor Preparation

-

PDB Structure Selection: Based on the results from the target fishing, a high-resolution (ideally less than 2.5 Å) crystal structure of a prioritized kinase target will be selected. For the purpose of this guide, we will assume that c-Met kinase and VEGFR-2 have been identified as high-probability targets. Suitable PDB entries, such as those with co-crystallized ligands, will be chosen (e.g., PDB IDs: 3ZZE for c-Met, 3V03 for VEGFR-2).[22][23]

-

Initial PDB Cleanup: Using molecular visualization software such as UCSF Chimera or PyMOL, all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand, will be removed from the PDB file. The protein structure will be inspected for any missing residues or loops.

-

Protonation and Charge Assignment: Using AutoDockTools, polar hydrogens will be added to the protein to enable the correct modeling of hydrogen bonds. Kollman charges will be assigned to the protein atoms, and non-polar hydrogens will be merged to reduce computational complexity. The prepared protein will be saved in the .pdbqt file format.

Ligand Preparation

The correct preparation of the ligand, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, is of equal importance for a successful docking simulation.

Protocol 3.2: Ligand Preparation

-

3D Structure Generation and Energy Minimization: A 3D structure of the ligand will be generated from its 2D representation and subsequently subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, sterically favorable conformation.

-

Charge and Torsion Angle Assignment: AutoDockTools will be used to assign Gasteiger charges to the ligand atoms and to define the rotatable bonds. The docking software will explore different ligand conformations by rotating these bonds. The prepared ligand will be saved in the .pdbqt format.

The Docking Simulation Workflow

The docking simulation will be performed using AutoDock Vina, a widely used and validated open-source docking program.[16][24][25]

Diagram 1: Molecular Docking Workflow

Sources

- 1. db.cngb.org [db.cngb.org]

- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. researchgate.net [researchgate.net]

- 4. ChEMBL - Wikipedia [en.wikipedia.org]

- 5. What is ChEMBL? | ChEMBL [ebi.ac.uk]

- 6. kaggle.com [kaggle.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ChEMBL - ChEMBL [ebi.ac.uk]

- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio.tools [bio.tools]

- 11. academic.oup.com [academic.oup.com]

- 12. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. KBbox: Methods [kbbox.h-its.org]

- 15. Small molecule docking – Bonvin Lab [bonvinlab.org]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 18. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 19. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 20. biostat.jhsph.edu [biostat.jhsph.edu]

- 21. Protein Data Bank (file format) - Wikipedia [en.wikipedia.org]

- 22. rcsb.org [rcsb.org]

- 23. rcsb.org [rcsb.org]

- 24. m.youtube.com [m.youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

The Indazole-Pyran Scaffold: A Technical Guide to Unlocking Novel Biological Targets

Introduction: The Strategic Convergence of Indazole and Pyran Moieties

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a cornerstone of rational drug design. This guide delves into the burgeoning potential of indazole-pyran derivatives, a chemical class born from the strategic union of the versatile indazole nucleus and the biologically significant pyran ring. The indazole moiety, a bicyclic aromatic system, is a privileged scaffold found in numerous FDA-approved drugs, prized for its ability to engage in a multitude of non-covalent interactions with biological macromolecules.[1] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases.[2][3] The pyran ring, a six-membered oxygen-containing heterocycle, is a common feature in natural products and synthetic compounds, contributing to the molecule's overall physicochemical properties and target engagement.

The rationale behind the synthesis of indazole-pyran hybrids lies in the potential for synergistic or novel biological activities. By combining these two potent scaffolds, we aim to create molecules with enhanced target affinity, improved selectivity, and favorable pharmacokinetic profiles. This in-depth technical guide will illuminate the established and potential biological targets of indazole-pyran derivatives, providing a roadmap for researchers and drug development professionals seeking to exploit this promising chemical space.

I. Established Biological Targets: Antifungal Activity through CYP51 Inhibition

Recent investigations into the biological activities of indazole-pyran derivatives have provided concrete evidence for their antifungal potential. Specifically, a novel class of these hybrids, indazolylchromones (a type of indazole-fused benzopyran), has demonstrated significant fungicidal activity.[4]

The primary molecular target implicated in this antifungal action is Cytochrome P450 14-alpha-sterol demethylase (CYP51) .[4] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This mechanism is a well-established target for azole antifungal drugs.

Molecular docking studies have elucidated the binding mode of indazolylchromones within the active site of CYP51, revealing key interactions that underpin their inhibitory activity.[4] The indazole moiety often coordinates with the heme iron in the enzyme's active site, a characteristic interaction for azole-based CYP inhibitors.

Experimental Workflow: Validating CYP51 as a Target

The validation of CYP51 as the target for novel indazole-pyran derivatives involves a multi-step experimental approach.

Protocol 1: Recombinant CYP51 Enzyme Inhibition Assay

-

Expression and Purification of Recombinant CYP51: Clone the gene encoding for CYP51 from the target fungal species (e.g., Candida albicans) into an appropriate expression vector and express in a suitable host system (e.g., E. coli). Purify the recombinant enzyme using affinity chromatography.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the purified CYP51 enzyme, a suitable substrate (e.g., lanosterol), and a range of concentrations of the indazole-pyran derivative.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH, which is required for CYP51 activity. The plate is then incubated at an optimal temperature for a defined period.

-

Detection of Product Formation: The product of the enzymatic reaction (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) is quantified using a suitable detection method, such as HPLC or a fluorescent probe-based assay.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

II. Potential Anticancer Targets: A Realm of Possibilities

While the antifungal activity of indazole-pyran derivatives is an exciting development, the vast body of research on the parent indazole scaffold points towards a significant potential for these hybrids as anticancer agents.[2][5] The following sections explore the most probable biological targets in the context of oncology, drawing on evidence from structurally related compounds.

A. Protein Kinase Inhibition: A Dominant Paradigm

The indazole core is a well-established "hinge-binding" motif, adept at interacting with the ATP-binding pocket of protein kinases.[4] This interaction is critical for the inhibitory activity of numerous kinase inhibitors. Given this precedent, it is highly probable that indazole-pyran derivatives will also exhibit activity against various protein kinases implicated in cancer.

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies on indazole-pyrimidine hybrids, which share structural similarities with indazole-pyran derivatives, have demonstrated potent VEGFR-2 inhibitory activity.[6][7] Furthermore, in silico studies on imidazole-pyran derivatives have also pointed to VEGFR2 as a likely target.[6]

Protocol 2: In Vitro VEGFR-2 Kinase Assay

-

Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 kinase domain.

-

Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide with a tyrosine residue), ATP, and a detection reagent (e.g., a phosphotyrosine-specific antibody).

-

Procedure:

-

Dispense the VEGFR-2 enzyme and the substrate into the wells of a microplate.

-

Add the indazole-pyran derivatives at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence or luminescence), which is proportional to the extent of substrate phosphorylation.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Based on the known activity of indazole derivatives, other potential kinase targets for indazole-pyran hybrids include:

-

Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[8]

-

Pim Kinases: This family of serine/threonine kinases is involved in cell survival and proliferation.[9]

-

Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is common in many cancers.[8]

B. Modulation of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, contributing to their uncontrolled proliferation. Indazole derivatives have been shown to induce apoptosis through various mechanisms.[10][11]

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 prevent cell death, while pro-apoptotic members like Bax promote it. Some indazole derivatives have been found to downregulate Bcl-2 and upregulate Bax, thereby shifting the balance towards apoptosis.[10] It is plausible that indazole-pyran derivatives could also modulate the activity of these proteins.

Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. Indazole derivatives have been observed to increase the levels of cleaved (active) caspase-3.[10]

Protocol 3: Western Blot Analysis for Apoptotic Markers

-

Cell Culture and Treatment: Culture cancer cells in appropriate media and treat with varying concentrations of the indazole-pyran derivative for a specified time.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

-

Immunodetection: Probe the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., GAPDH). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Detection: Detect the signal using a chemiluminescent substrate and image the blot.

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

III. Future Directions and Emerging Targets